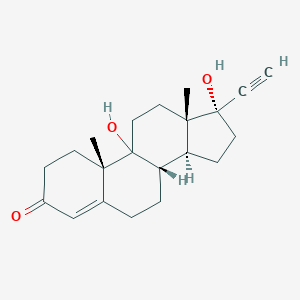

9,17-Dihydroxy-17-ethynylandrost-4-en-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El acetato de nerilo es un compuesto terpenoide que se encuentra en varios aceites cítricos. Es el éster acetato de nerol, un isómero del compuesto de fragancia más común, el acetato de geranilo . El acetato de nerilo se utiliza ampliamente en la industria de los sabores y la perfumería para impartir aromas florales y frutales .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El acetato de nerilo se puede sintetizar mediante una reacción de transesterificación catalizada por lipasa entre nerol y acetato de vinilo. Las condiciones óptimas para esta reacción incluyen una temperatura de 40 °C, una concentración de enzima de 12 mg/mL y una velocidad de agitación de 200 r/min . Este método se prefiere debido a su eficiencia y la ausencia de productos químicos tóxicos.

Métodos de Producción Industrial: La producción industrial de acetato de nerilo a menudo implica la fraccionación al vacío de aceites vegetales. este método es costoso y está limitado por la disponibilidad de materias primas naturales . Por lo tanto, el método de transesterificación catalizada por lipasa se utiliza más comúnmente en la producción a gran escala.

Análisis De Reacciones Químicas

Tipos de Reacciones: El acetato de nerilo experimenta varias reacciones químicas, que incluyen:

Oxidación: El acetato de nerilo se puede oxidar para formar óxido de nerilo.

Reducción: La reducción de acetato de nerilo puede producir nerol.

Sustitución: El acetato de nerilo puede sufrir reacciones de sustitución para formar diferentes ésteres.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio.

Sustitución: Los catalizadores ácidos o básicos a menudo se emplean en reacciones de sustitución.

Productos Principales:

Oxidación: Óxido de nerilo.

Reducción: Nerol.

Sustitución: Varios ésteres dependiendo del sustituyente utilizado.

Aplicaciones Científicas De Investigación

El acetato de nerilo tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El acetato de nerilo ejerce sus efectos modulando la expresión de genes involucrados en la formación de la barrera cutánea y la síntesis de ceramidas . Aumenta la expresión de involucrin, una proteína involucrada en la formación de la envoltura córnea, y aumenta la síntesis de ceramidas, componentes esenciales de la barrera cutánea .

Compuestos Similares:

Acetato de Geranilo: Un isómero del acetato de nerilo, comúnmente utilizado en sabores y perfumería por su aroma floral.

Acetato de Linalilo: Otro éster acetato utilizado en perfumería, conocido por su aroma a lavanda.

Singularidad del Acetato de Nerilo: El acetato de nerilo es único debido a su aroma floral y frutal específico, que es distinto del acetato de geranilo más común. Además, su papel en la formación de la barrera cutánea y la síntesis de ceramidas lo hace valioso tanto en los campos cosmético como médico .

Comparación Con Compuestos Similares

Geranyl Acetate: An isomer of neryl acetate, commonly used in flavors and perfumery for its floral aroma.

Linalyl Acetate: Another acetate ester used in perfumery, known for its lavender-like scent.

Uniqueness of Neryl Acetate: Neryl acetate is unique due to its specific floral and fruity aroma, which is distinct from the more common geranyl acetate. Additionally, its role in skin barrier formation and ceramide synthesis makes it valuable in both the cosmetic and medical fields .

Propiedades

Número CAS |

116299-92-4 |

|---|---|

Fórmula molecular |

C21H28O3 |

Peso molecular |

328.4 g/mol |

Nombre IUPAC |

(8S,10S,13S,14S,17S)-17-ethynyl-9,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H28O3/c1-4-20(23)10-8-16-17-6-5-14-13-15(22)7-9-18(14,2)21(17,24)12-11-19(16,20)3/h1,13,16-17,23-24H,5-12H2,2-3H3/t16-,17-,18-,19-,20+,21?/m0/s1 |

Clave InChI |

UGLZRWDRJDINHF-LZGSLJKGSA-N |

SMILES |

CC12CCC3(C(C1CCC2(C#C)O)CCC4=CC(=O)CCC43C)O |

SMILES isomérico |

C[C@]12CCC3([C@H]([C@@H]1CC[C@@]2(C#C)O)CCC4=CC(=O)CC[C@@]43C)O |

SMILES canónico |

CC12CCC3(C(C1CCC2(C#C)O)CCC4=CC(=O)CCC43C)O |

Sinónimos |

9 alpha,17 beta-dihydroxy-17-alpha-ethynylandrost-4-ene-3-one 9,17-DEAEO 9,17-dihydroxy-17-ethynylandrost-4-en-3-one |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.